N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide
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Overview
Description
Propanamide, 3-chloro-N-[2-(2-chlorophenyl)ethyl]-2,2-dimethyl-: is an organic compound belonging to the amide class It is characterized by the presence of a propanamide backbone with specific substitutions, including a 3-chloro group, a 2,2-dimethyl group, and a 2-(2-chlorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for preparing propanamide derivatives involves the condensation reaction between urea and propanoic acid. This reaction typically requires heating and may involve the use of a catalyst to facilitate the formation of the amide bond.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate, which can be achieved by heating the compound to remove water and form the desired amide.
Industrial Production Methods: Industrial production of propanamide derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature control to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanamide derivatives can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert propanamide derivatives into amines or other reduced forms. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce chlorine or bromine atoms into the compound using reagents like chlorine gas or bromine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine gas, bromine.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry: Propanamide derivatives are used as intermediates in organic synthesis, serving as building blocks for the preparation of more complex molecules. They are also studied for their reactivity and potential to form novel compounds.
Biology: In biological research, propanamide derivatives are investigated for their potential as enzyme inhibitors or modulators of biological pathways. Their ability to interact with specific proteins makes them valuable tools in biochemical studies.
Medicine: Propanamide derivatives have potential applications in medicinal chemistry, where they are explored for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting various diseases.
Industry: In industrial applications, propanamide derivatives are used as precursors for the synthesis of specialty chemicals, polymers, and agrochemicals. Their versatility makes them valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of propanamide derivatives depends on their specific chemical structure and the target they interact with. Generally, these compounds can bind to enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the application, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Propanamide: The parent compound, propanamide, lacks the specific substitutions found in 3-chloro-N-[2-(2-chlorophenyl)ethyl]-2,2-dimethyl-propanamide.
N-Substituted Propanamides: Compounds with different N-substituents, such as N-methylpropanamide or N-phenylpropanamide, exhibit different chemical and biological properties.
Uniqueness: The unique combination of the 3-chloro group, 2,2-dimethyl group, and 2-(2-chlorophenyl)ethyl group in propanamide, 3-chloro-N-[2-(2-chlorophenyl)ethyl]-2,2-dimethyl-, imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
243963-37-3 |
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Molecular Formula |
C13H17Cl2NO |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
3-chloro-N-[2-(2-chlorophenyl)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H17Cl2NO/c1-13(2,9-14)12(17)16-8-7-10-5-3-4-6-11(10)15/h3-6H,7-9H2,1-2H3,(H,16,17) |
InChI Key |
VRRFXCMOQBCUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C(=O)NCCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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